An In-depth Technical Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in this area. The benzoxazine scaffold is a key structural motif in a variety of biologically active molecules, including derivatives that have shown promise as anticancer agents, notably as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[3]
Synthetic Pathway
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is primarily achieved through a two-step process. The first step involves the esterification of 3-amino-4-hydroxybenzoic acid to produce the key intermediate, Methyl 4-amino-3-hydroxybenzoate. The subsequent step is an intramolecular cyclization reaction with 1,2-dibromoethane to form the final benzoxazine ring system.
Data Presentation
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 4-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | White solid | 98-100[4] |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate | C₁₀H₁₁NO₃ | 193.20 | Light brown solid | Not available |
Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Methyl 4-amino-3-hydroxybenzoate | (Varian A-60D): Signals corresponding to aromatic protons, amino group, hydroxyl group, and methyl ester protons.[5] | Not available | (KBr WAFER): Peaks corresponding to N-H, O-H, C=O (ester), and aromatic C-H and C=C stretching.[5] | M⁺ = 167[5] |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate | (DMSO-d6, 300 MHz): 7.28 (t, 1H), 7.35 (d, 1H), 7.60 (t, 1H), 7.69 (s, 1H), 8.34 (d, 1H), 4.94 (s, 2H), 3.32 (s, 3H), 2.43 (s, 3H).[6] | (DMSO-d6, 75 MHz): 158.6, 151.6, 143.0, 142.9, 136.5, 133.3, 128.6, 126.6, 125.6, 124.3, 122.6, 120.1, 50.2, 33.3, 17.8.[6] | Not available | Not available |
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate
This procedure follows a Fischer esterification method.[7]
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for approximately 45 minutes.[7]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Rinse the reaction flask with dichloromethane and add it to the separatory funnel.
-
Extract the product into the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-amino-3-hydroxybenzoate as a white solid.[8]
Step 2: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This procedure involves a cyclization reaction.[3]
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-dibromoethane
-
Anhydrous potassium carbonate
-
Dimethylacetamide (DMAC)
Procedure:
-
Combine Methyl 4-amino-3-hydroxybenzoate, 1,2-dibromoethane, and anhydrous potassium carbonate in a round-bottom flask.
-
Add dimethylacetamide (DMAC) as the solvent.
-
Heat the mixture under reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate the crude product by filtration to remove inorganic salts.
-
Purify the crude product by column chromatography to obtain Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a light brown solid.[3]
Mandatory Visualizations
Signaling Pathway
The biological activity of benzoxazine derivatives is often linked to the inhibition of PARP1, a key enzyme in DNA repair. The following diagram illustrates the PARP1-mediated DNA damage repair pathway.
Caption: PARP1-mediated DNA damage repair signaling pathway.
Experimental Workflow
The development of novel anticancer agents, such as PARP1 inhibitors based on the benzoxazine scaffold, follows a structured workflow from initial discovery to preclinical evaluation.
Caption: Anticancer drug discovery and development workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
